CP-67804

Topoisomerase II DNA Cleavage Enzyme Assay

CP-67804 (also known as CP-67,804) is a synthetic quinolone derivative characterized as a eukaryotic topoisomerase II-targeted agent. It is chemically defined as 1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with a molecular formula of C18H13F2NO4 and a molecular weight of 345.3 g/mol.

Molecular Formula C18H13F2NO4
Molecular Weight 345.3 g/mol
CAS No. 103978-08-1
Cat. No. B1669559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-67804
CAS103978-08-1
Synonyms1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid
CP 67804
CP-67,804
Molecular FormulaC18H13F2NO4
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=C(C=C3)O)F)C(=O)O
InChIInChI=1S/C18H13F2NO4/c1-2-21-8-12(18(24)25)17(23)11-7-13(19)14(15(20)16(11)21)9-3-5-10(22)6-4-9/h3-8,22H,2H2,1H3,(H,24,25)
InChIKeyMYERGISJXHBTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-67804 (CAS 103978-08-1): Quinolone-Derived Topoisomerase II-Targeted Research Tool


CP-67804 (also known as CP-67,804) is a synthetic quinolone derivative characterized as a eukaryotic topoisomerase II-targeted agent [1]. It is chemically defined as 1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with a molecular formula of C18H13F2NO4 and a molecular weight of 345.3 g/mol [2]. The compound functions by enhancing enzyme-mediated DNA cleavage, representing a distinct mechanistic class among topoisomerase II-interacting agents [3].

Why CP-67804 Cannot Be Interchanged with Other Topoisomerase II Inhibitors


Within the class of topoisomerase II-targeted agents, CP-67804 exhibits a fundamental mechanistic divergence from classical poisons like etoposide and distinct structural-activity relationships relative to its closest analog, CP-115,953. While etoposide stabilizes cleavage complexes by inhibiting DNA religation, CP-67804 enhances cleavage without impairing religation, producing a different molecular signature [1]. Furthermore, the single N1-substituent difference (ethyl vs. cyclopropyl) between CP-67804 and CP-115,953 translates to a ~2-fold difference in cleavage enhancement potency and distinct cross-resistance profiles in epipodophyllotoxin-resistant cells [1]. These quantifiable differences preclude simple substitution and necessitate evidence-based compound selection.

CP-67804 (CAS 103978-08-1) Quantitative Differentiation Evidence vs. Comparators


DNA Cleavage Enhancement Potency: CP-67804 vs. Etoposide and CP-115,953

In a head-to-head comparison using Drosophila melanogaster topoisomerase II, CP-67804 (CP-67,804) was nearly as potent an enhancer of DNA cleavage as the clinical antineoplastic drug etoposide, while its close structural analog CP-115,953 was approximately 2 times more potent than etoposide [1]. This establishes CP-67804 as an intermediate-potency comparator within the quinolone series, enabling studies where maximal potency (CP-115,953) or clinical benchmarking (etoposide) may be less desirable.

Topoisomerase II DNA Cleavage Enzyme Assay Potency Comparison

Mechanistic Differentiation: CP-67804 Does Not Inhibit DNA Religation

In direct contrast to etoposide, which stabilizes enzyme-DNA cleavage complexes primarily by inhibiting topoisomerase II-mediated DNA religation, CP-67804 enhances DNA cleavage without impairing the enzyme's ability to religate cleaved DNA [1]. This mechanistic distinction was experimentally verified in religation assays using Drosophila melanogaster topoisomerase II.

Mechanism of Action Topoisomerase II DNA Religation Cleavage Complex

Cytotoxicity and Cross-Resistance in Mammalian Cells: CP-67804 vs. Etoposide and CP-115,953

CP-67804 was cytotoxic to wild-type Chinese hamster ovary (CHO) cells, though less potent than CP-115,953 or etoposide [1]. In VpmR-5 cells (an epipodophyllotoxin-resistant CHO line), cross-resistance to CP-67804 was approximately 3.7-fold, compared to approximately 1.3-fold for CP-115,953 and approximately 12-fold for etoposide [1]. The reduced cross-resistance relative to etoposide confirms topoisomerase II as the physiological target while suggesting differential interactions with resistance-conferring mutations.

Cytotoxicity Drug Resistance CHO Cells Epipodophyllotoxin

Structural Differentiation: N1-Ethyl vs. N1-Cyclopropyl Substitution Effects

CP-67804 and CP-115,953 differ only at the N1 position of the quinolone ring: CP-67804 bears an ethyl group, whereas CP-115,953 bears a cyclopropyl group [1]. This single structural change results in CP-115,953 being approximately 2-fold more potent in DNA cleavage enhancement assays and exhibiting greater cytotoxicity and lower cross-resistance in VpmR-5 cells [1]. This defines CP-67804 as the less potent N1-ethyl reference compound within the series.

Structure-Activity Relationship Quinolone N1 Substituent SAR

Class-Level Inference: Quinolone Derivatives Represent a Novel Mechanistic Class

The 1991 study by Robinson et al. concluded that CP-67804 and CP-115,953 represent a novel class of topoisomerase II-targeted drugs with potential as antineoplastic agents [1]. This classification is based on their unique ability to enhance DNA cleavage without inhibiting religation, distinguishing them from classical topoisomerase II poisons like etoposide, amsacrine, and doxorubicin. Subsequent studies have further characterized CP-115,953, confirming that quinolone derivatives produce cleavage patterns distinct from those induced by other topoisomerase II-targeted drugs [2].

Topoisomerase II Quinolone Mechanistic Class Drug Discovery

Physicochemical Baseline: Estimated Aqueous Solubility and Storage Stability

Estimated aqueous solubility for CP-67804 at 25°C is approximately 89.98 mg/L (based on an estimated log Kow of 3.33) . Vendor specifications indicate powder stability at -20°C for 3 years and in solvent at -80°C for 1 year; the compound is stable at ambient temperature for several days during shipping . While no direct comparative experimental solubility data are available, these estimated parameters inform formulation and handling decisions for in vitro studies.

Solubility Stability Compound Handling Physicochemical Properties

CP-67804 (CAS 103978-08-1): Recommended Research and Industrial Application Scenarios


Mechanistic Studies of Topoisomerase II Cleavage Enhancement

CP-67804 is suited for in vitro enzymatic assays designed to dissect the mechanism of topoisomerase II-mediated DNA cleavage enhancement. Its defined property of enhancing both pre- and post-strand passage cleavage without inhibiting religation [1] makes it an ideal tool for studies comparing cleavage complex formation dynamics versus classical poisons like etoposide. Researchers can use CP-67804 to generate cleavage complexes that are mechanistically distinct, enabling investigation of downstream DNA damage signaling and repair pathway activation.

Drug Resistance Mechanism Investigation Using Defined Cell Line Models

The characterized cross-resistance profile of CP-67804 in VpmR-5 cells (approximately 3.7-fold) relative to etoposide (approximately 12-fold) and CP-115,953 (approximately 1.3-fold) [1] positions this compound as a calibrated probe for studying structure-specific resistance mechanisms. Researchers investigating epipodophyllotoxin-resistant cancer models can employ CP-67804 to determine whether resistance mutations affect the quinolone binding domain differentially compared to the etoposide binding site.

Structure-Activity Relationship (SAR) Studies in Quinolone Series

CP-67804 serves as the N1-ethyl reference compound in quinolone SAR campaigns targeting eukaryotic topoisomerase II. The direct quantitative comparison with its N1-cyclopropyl analog CP-115,953 (approximately 2-fold difference in cleavage enhancement potency) [1] provides a defined chemical biology pair for probing the contribution of N1 substitution to enzyme binding, cellular activity, and resistance profiles. This pair enables medicinal chemistry efforts aimed at optimizing quinolone-based topoisomerase II-targeted agents.

Comparative Cytotoxicity Profiling in Wild-Type and Resistant Mammalian Cells

CP-67804 can be used as a reference compound in cytotoxicity screening panels that include etoposide and other topoisomerase II poisons. Its intermediate cytotoxic potency in wild-type CHO cells and moderate cross-resistance in VpmR-5 cells [1] provide a benchmark for evaluating novel topoisomerase II-targeted compounds. The distinct cellular profile relative to etoposide may help identify compounds with improved activity against epipodophyllotoxin-resistant cell populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-67804

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.